4H-1,3-Thiazine-5-acetic acid, 2-amino-5,6-dihydro-4-oxo-, methyl ester
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Overview
Description
4H-1,3-Thiazine-5-acetic acid, 2-amino-5,6-dihydro-4-oxo-, methyl ester: is a heterocyclic compound that belongs to the thiazine family. This compound is characterized by its unique structure, which includes a thiazine ring fused with an acetic acid moiety and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Thiazine-5-acetic acid, 2-amino-5,6-dihydro-4-oxo-, methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α-haloacetic acid derivatives, followed by cyclization to form the thiazine ring . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4H-1,3-Thiazine-5-acetic acid, 2-amino-5,6-dihydro-4-oxo-, methyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in the presence of a base.
Major Products Formed:
Oxidation: Oxo derivatives of the thiazine ring.
Reduction: Reduced forms of the thiazine ring.
Substitution: Substituted thiazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, the compound has been studied for its potential as an inhibitor of nitric oxide synthase, which plays a role in various physiological processes . It has shown promise in modulating inflammatory responses and oxidative stress .
Medicine: Medically, the compound is being explored for its potential therapeutic applications, including its use as a radioprotective agent. Studies have shown that it can mitigate radiation-induced damage in hematopoietic and intestinal tissues .
Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of active ingredients .
Mechanism of Action
The mechanism of action of 4H-1,3-Thiazine-5-acetic acid, 2-amino-5,6-dihydro-4-oxo-, methyl ester involves its interaction with molecular targets such as nitric oxide synthase. By inhibiting this enzyme, the compound reduces the production of nitric oxide, a key mediator of inflammation and oxidative stress . This inhibition leads to decreased oxidative and nitrosative stress, thereby protecting cells from damage .
Comparison with Similar Compounds
2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine: This compound shares a similar thiazine ring structure but differs in the substitution pattern.
2-Acetylamino-5,6-dihydro-4H-1,3-thiazine: Another derivative with an acetylamino group, showing different biological activities.
Uniqueness: 4H-1,3-Thiazine-5-acetic acid, 2-amino-5,6-dihydro-4-oxo-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit nitric oxide synthase and protect against radiation-induced damage sets it apart from other thiazine derivatives .
Properties
CAS No. |
137017-78-8 |
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Molecular Formula |
C7H10N2O3S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
methyl 2-(2-imino-4-oxo-1,3-thiazinan-5-yl)acetate |
InChI |
InChI=1S/C7H10N2O3S/c1-12-5(10)2-4-3-13-7(8)9-6(4)11/h4H,2-3H2,1H3,(H2,8,9,11) |
InChI Key |
ATPLUPODSDFKNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CSC(=N)NC1=O |
Origin of Product |
United States |
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